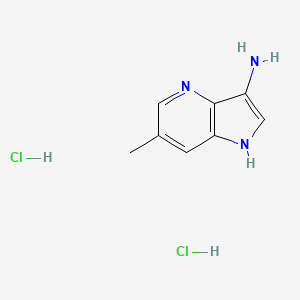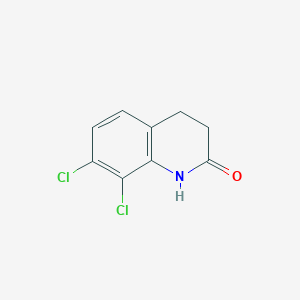
7,8-Dicloro-1,2,3,4-tetrahidroquinolin-2-ona
Descripción general
Descripción
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C₉H₇Cl₂NO and a molecular weight of 216.06 g/mol It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position
Aplicaciones Científicas De Investigación
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Mecanismo De Acción
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By binding to the active site of the enzyme, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Pharmacokinetics
Itsmolecular weight (216.06) and predicted boiling point (373.7±42.0 °C) suggest that it may have good bioavailability
Análisis Bioquímico
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenylethanolamine N-methyltransferase, where it acts as a potent reversible inhibitor . This interaction is crucial as it affects the enzyme’s ability to catalyze the methylation of phenylethanolamine, impacting the synthesis of important neurotransmitters.
Cellular Effects
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of phenylethanolamine N-methyltransferase can lead to altered levels of neurotransmitters, affecting neuronal signaling pathways . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects through binding interactions with specific biomolecules. Its inhibition of phenylethanolamine N-methyltransferase involves binding to the enzyme’s active site, preventing the methylation of phenylethanolamine . This inhibition can lead to downstream effects on neurotransmitter synthesis and release. Furthermore, it may also interact with other enzymes and proteins, leading to changes in their activity and function.
Dosage Effects in Animal Models
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one vary with different dosages in animal models. At low doses, it effectively inhibits phenylethanolamine N-methyltransferase without causing significant adverse effects . At higher doses, toxic effects such as central nervous system depression and hypotension have been observed . These findings highlight the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its aromatization and subsequent metabolism . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in research and therapeutic settings.
Subcellular Localization
The subcellular localization of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative undergoes chlorination to introduce chlorine atoms at the 7th and 8th positions.
Cyclization: The chlorinated intermediate is then subjected to cyclization under specific conditions to form the tetrahydroquinoline ring.
Oxidation: Finally, the compound is oxidized to introduce the ketone group at the 2nd position.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Análisis De Reacciones Químicas
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one include:
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but differs in the position of the ketone group.
6,8-Dichloro-2-tetralone: Another related compound with a similar chlorine substitution pattern but a different core structure.
The uniqueness of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one lies in its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
7,8-dichloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCLUNCNNDCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255883 | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-53-4 | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


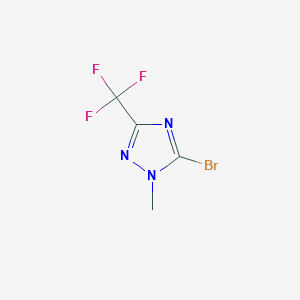
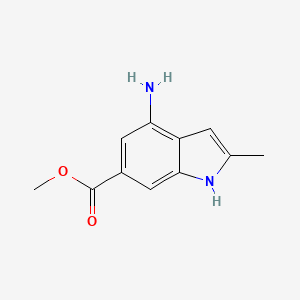
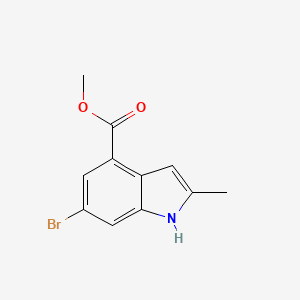
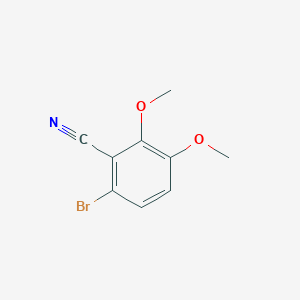
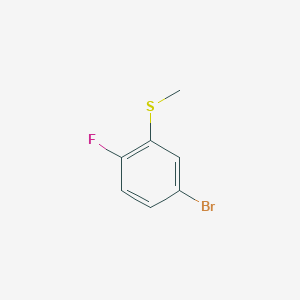
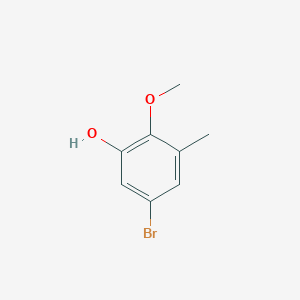
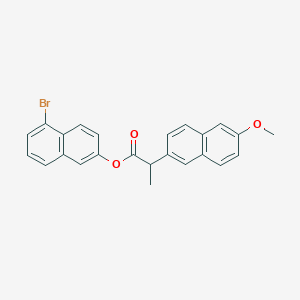

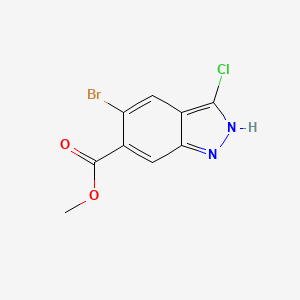
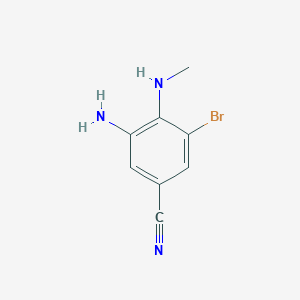
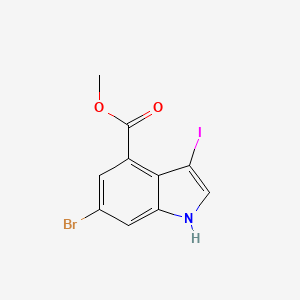
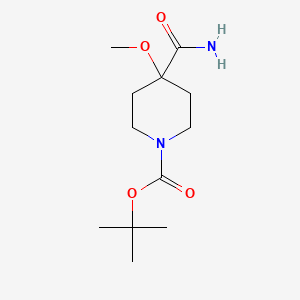
![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
